Cas no 2138172-34-4 (tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- EN300-1129008
- 2138172-34-4
-
- Inchi: 1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-13-6-4-5-11(9-16)12(13)10-17/h4-6H,7-10H2,1-3H3
- InChI Key: NJUZPTYIVDIGTM-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC2=C1CN(C(=O)OC(C)(C)C)CCO2
Computed Properties
- Exact Mass: 341.06266g/mol
- Monoisotopic Mass: 341.06266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 38.8Ų
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129008-0.05g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 0.05g |
$851.0 | 2023-10-26 | |
| Enamine | EN300-1129008-0.1g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 0.1g |
$892.0 | 2023-10-26 | |
| Enamine | EN300-1129008-0.25g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 0.25g |
$933.0 | 2023-10-26 | |
| Enamine | EN300-1129008-0.5g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 0.5g |
$974.0 | 2023-10-26 | |
| Enamine | EN300-1129008-1.0g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 1g |
$1014.0 | 2023-06-09 | ||
| Enamine | EN300-1129008-2.5g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 2.5g |
$1988.0 | 2023-10-26 | |
| Enamine | EN300-1129008-5.0g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 5g |
$2940.0 | 2023-06-09 | ||
| Enamine | EN300-1129008-10.0g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 10g |
$4360.0 | 2023-06-09 | ||
| Enamine | EN300-1129008-1g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 1g |
$1014.0 | 2023-10-26 | |
| Enamine | EN300-1129008-5g |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138172-34-4 | 95% | 5g |
$2940.0 | 2023-10-26 |
tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Introduction to Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2138172-34-4)
Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2138172-34-4, represents a promising scaffold for the synthesis of novel bioactive molecules. Its unique structural features, particularly the presence of a bromomethyl substituent and a benzoxazepine core, make it a valuable intermediate in the creation of pharmacologically relevant derivatives.
The benzoxazepine moiety is a heterocyclic aromatic system that has been extensively studied for its potential therapeutic applications. Benzoxazepines are known for their ability to interact with various biological targets, including enzymes and receptors, which makes them attractive candidates for drug discovery. The specific substitution pattern in Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate enhances its reactivity and functionality, allowing for further chemical modifications that can tailor its pharmacological properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting neurological and psychiatric disorders. The benzoxazepine scaffold has shown particular promise in this area due to its ability to modulate neurotransmitter systems. For instance, studies have demonstrated that certain benzoxazepine derivatives exhibit anxiolytic and antidepressant effects, making them potential candidates for treating conditions such as anxiety and depression. The bromomethyl group in Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate provides a versatile handle for introducing additional functional groups or linking the compound to other molecules via click chemistry or other coupling reactions.
The tert-butyl ester group at the 4-position of the benzoxazepine ring adds another layer of complexity to this compound. Ester functionalities are commonly used in medicinal chemistry due to their stability and ease of hydrolysis under physiological conditions. This characteristic makes Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate a useful precursor for synthesizing various derivatives with different pharmacokinetic profiles. Additionally, the tert-butyl group can serve as a protecting group during synthetic procedures, allowing for selective modifications at other positions on the molecule.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the benzoxazepine core and introducing various substituents. These methods have not only improved the yield and purity of the target compound but also opened up new possibilities for exploring its biological activity.
The biological evaluation of Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has been the focus of several recent studies. Researchers have investigated its interactions with different enzymes and receptors using both computational modeling and experimental approaches. Preliminary results suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, which could translate into therapeutic effects similar to those observed with other benzoxazepine derivatives. However, further studies are needed to fully elucidate its mechanism of action and potential side effects.
In addition to its potential as a lead compound for drug development, Tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may also find applications in materials science and chemical biology. Its unique structural features make it a suitable candidate for designing molecular probes or tools that can be used to study biological processes at the molecular level. For example,the bromomethyl group can be used to link the compound to biomolecules such as proteins or nucleic acids,allowing researchers to track their interactions or study their function in living cells。
The synthesis and application of Tert-butyl 6-(bromomethyl) -2,3,4,5-tetrahydro -1,4 -benzoxaz ep ine - 4 -carbox ylate also highlight the importance of interdisciplinary collaboration in modern chemical research。The integration of expertise from organic chemistry,medicinal chemistry,and biochemistry has been crucial in advancing our understanding of this compound and its potential applications。As new synthetic methods are developed and more comprehensive biological evaluations are conducted,the full potential of Tert-butyl 6-(< strong >bromo methyl strong >)-2,3,4,5 -tetra hydro -1, 。
2138172-34-4 (tert-butyl 6-(bromomethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)